methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Overview
Description
Methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate: is an organic compound with the molecular formula C19H36O3 . This compound is a methyl ester derivative of oxiraneoctanoic acid and features an oxirane ring, which is a three-membered cyclic ether. The presence of the oxirane ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Epoxidation of Olefins: One common method for preparing methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate involves the epoxidation of olefins. This process typically uses peracids such as meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
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Esterification: Another approach involves the esterification of oxiraneoctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: The oxirane ring in methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate can undergo oxidation reactions to form diols. Common oxidizing agents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
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Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed:
Diols: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemistry:
Methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate is used as a building block in organic synthesis. Its oxirane ring is a versatile functional group that can be transformed into various other functional groups, making it valuable in the synthesis of complex molecules.
Biology:
In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions involving epoxides. It helps in understanding the mechanisms of epoxide hydrolases and other related enzymes.
Medicine:
The compound’s derivatives have potential applications in medicinal chemistry. For example, they can be used in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When the compound interacts with nucleophiles, the ring opens, leading to the formation of various products depending on the nature of the nucleophile.
Molecular Targets and Pathways:
Epoxide Hydrolases: The compound can be hydrolyzed by epoxide hydrolases, leading to the formation of diols.
Nucleophilic Attack: The oxirane ring can be targeted by nucleophiles, resulting in ring-opening reactions and the formation of substituted products.
Comparison with Similar Compounds
- Methyl cis-3-octyloxiraneoctanoate
- Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-
- Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate
Comparison:
Methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Compared to its cis-isomers, the trans-configuration of the oxirane ring in this compound may result in different physical and chemical properties, such as solubility and reactivity. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHHLOGFDZBBG-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901338158 | |
Record name | (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901338158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6084-76-0 | |
Record name | Oxiraneoctanoic acid, 3-octyl-, methyl ester, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901338158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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